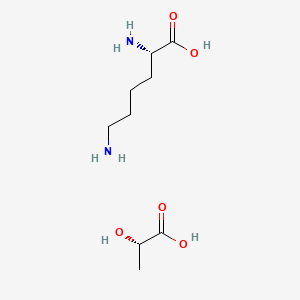
Lysine lactate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lysine lactate is a compound formed by the combination of lysine, an essential amino acid, and lactate, a byproduct of glycolysisLysine lactylation is a post-translational modification where a lactyl group is added to the lysine residues of proteins, influencing their function and activity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Lysine lactate can be synthesized through the reaction of lysine with lactic acid under controlled conditions. The process typically involves the use of a catalyst to facilitate the reaction and ensure the formation of the desired product. The reaction is carried out in an aqueous medium, and the pH is carefully monitored to optimize the yield of this compound .
Industrial Production Methods: Industrial production of this compound involves large-scale fermentation processes. Microbial fermentation is commonly used, where specific strains of bacteria or yeast are employed to produce lysine and lactic acid. These components are then combined under controlled conditions to form this compound. The process is optimized for high yield and purity, making it suitable for various applications in the pharmaceutical and food industries .
Análisis De Reacciones Químicas
Types of Reactions: Lysine lactate undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidation products, depending on the conditions and reagents used.
Reduction: Reduction reactions can convert this compound into different reduced forms, which may have distinct biological activities.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reactions are typically carried out under acidic or neutral conditions.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used, often in anhydrous solvents.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of lactylated lysine derivatives, while reduction can produce reduced forms of this compound with altered biological activities .
Aplicaciones Científicas De Investigación
Lysine lactate has a wide range of scientific research applications, including:
Chemistry: In chemistry, this compound is used as a model compound to study post-translational modifications and their effects on protein function.
Biology: In biological research, this compound is studied for its role in regulating gene expression and cellular metabolism through lysine lactylation.
Medicine: In medicine, this compound is investigated for its potential therapeutic applications, including its role in cancer progression and immune regulation.
Mecanismo De Acción
The mechanism of action of lysine lactate involves its incorporation into proteins through lysine lactylation. This modification can alter the function and activity of proteins by affecting their structure and interactions with other molecules. Lysine lactylation is regulated by enzymes such as acetyltransferases and deacetylases, which add or remove the lactyl group from lysine residues. This process is influenced by cellular metabolic states and can impact various biological pathways, including gene expression, metabolism, and immune responses .
Comparación Con Compuestos Similares
Lysine lactate is unique compared to other similar compounds due to its specific role in lysine lactylation. Similar compounds include:
N-ε-(carboxyethyl)-lysine (Kce): Another lysine derivative formed through a different modification process.
d-lactyl-lysine (Kd-la): A different isomer of this compound with distinct biological properties.
Acetylated lysine: A well-known post-translational modification where an acetyl group is added to lysine residues, influencing protein function in different ways compared to lysine lactylation.
This compound stands out due to its specific involvement in lactylation, which has unique implications for cellular metabolism and gene regulation.
Propiedades
Número CAS |
116198-78-8 |
|---|---|
Fórmula molecular |
C9H20N2O5 |
Peso molecular |
236.268 |
Nombre IUPAC |
L-Lysine, (2S)-2-hydroxypropanoate (1:1) |
InChI |
InChI=1S/C6H14N2O2.C3H6O3/c7-4-2-1-3-5(8)6(9)10;1-2(4)3(5)6/h5H,1-4,7-8H2,(H,9,10);2,4H,1H3,(H,5,6)/t5-;2-/m00/s1 |
Clave InChI |
GBRIDGNTDLIRMN-KNIFDHDWSA-N |
SMILES |
N[C@@H](CCCCN)C(O)=O.C[C@H](O)C(O)=O |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
Lysine lactate |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















